molecular formula C12H17BFNO4S B1531407 (3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704120-89-7

(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Numéro de catalogue: B1531407
Numéro CAS: 1704120-89-7
Poids moléculaire: 301.15 g/mol
Clé InChI: AOCXMMQNKJDARI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic IUPAC Nomenclature and Substituent Analysis

The systematic IUPAC name (3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid reflects the compound's complex molecular architecture. This boronic acid derivative has the molecular formula C12H17BFNO4S with a calculated molecular weight of 301.148 g/mol. According to registry databases, this compound is assigned CAS number 1704120-89-7, though some sources also reference 1417984-77-0 as an alternative identifier.

The compound can be broken down into several key structural components, each contributing to its overall chemical identity and properties. The core structure consists of a phenyl ring that serves as the central scaffold for multiple functional groups. The phenyl ring bears a boronic acid group, a fluorine atom, and a sulfonyl group connected to a piperidine derivative.

The SMILES notation for this compound, CC1CCN(CC1)S(=O)(=O)C1=C(F)C=C(C=C1)B(O)O, provides a linear textual representation of its molecular structure. This notation encodes the complete connectivity pattern and can be converted into a two-dimensional structural representation using chemical drawing software.

Table 1: Structural Components of this compound

Structural Component Position Chemical Significance
Phenyl ring Core structure Six-membered aromatic ring serving as the central scaffold
Boronic acid (-B(OH)2) Position 1 Key functional group for cross-coupling reactions and diol binding
Fluoro (-F) Position 3 Electron-withdrawing substituent affecting electronic distribution
Sulfonyl (-SO2-) Position 4 Links the phenyl ring to the piperidine moiety
4-methylpiperidine Connected to sulfonyl Six-membered heterocyclic ring with nitrogen and methyl group at position 4

The boronic acid functional group consists of a boron atom bonded to two hydroxyl groups and directly attached to the phenyl ring. This group is particularly significant due to its ability to form reversible covalent bonds with diols and participate in various coupling reactions, especially Suzuki-Miyaura cross-coupling. The presence of the boronic acid moiety makes this compound valuable as a building block in organic synthesis.

The sulfonyl group serves as a linker between the phenyl ring and the 4-methylpiperidine moiety, forming a sulfonamide functional arrangement. This structural feature contributes to the compound's conformational properties and potential for molecular recognition. The 4-methylpiperidine component consists of a six-membered heterocyclic ring containing a nitrogen atom, with a methyl substituent at position 4 of the ring.

Propriétés

IUPAC Name

[3-fluoro-4-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4S/c1-9-4-6-15(7-5-9)20(18,19)12-3-2-10(13(16)17)8-11(12)14/h2-3,8-9,16-17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCXMMQNKJDARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid typically involves the following key steps:

Specific Synthetic Routes

While detailed step-by-step synthetic protocols specific to this compound are scarce in publicly available literature, the following general methods are applicable and can be adapted:

Sulfonylation of 4-Methylpiperidine
  • The 4-methylpiperidine moiety is converted into its sulfonyl derivative by reaction with sulfonyl chlorides or sulfonic acid derivatives under basic conditions.
  • This sulfonylated amine is then attached to the aromatic ring, often via nucleophilic aromatic substitution or coupling reactions.
Aromatic Boronic Acid Formation
  • The boronic acid group is commonly introduced via Miayura borylation , a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., aryl bromide or iodide) and bis(pinacolato)diboron.
  • Alternatively, direct lithiation of the aromatic ring followed by quenching with trialkyl borates can be used.
Fluorine Incorporation
  • Fluorine substitution at the 3-position is generally introduced by starting with a fluorinated aromatic precursor or via electrophilic fluorination methods.

In Vivo Formulation Preparation

For biological assays, the compound is often formulated into in vivo solutions using a stepwise solvent addition method:

  • Prepare a DMSO master stock solution.
  • Sequentially add PEG300, Tween 80, and water or corn oil, ensuring clarity at each step.
  • Physical methods like vortexing, ultrasound, or gentle heating assist dissolution.

This method ensures a clear, homogenous solution suitable for administration in animal models.

Research Findings and Data Insights

  • The compound's boronic acid group is key for its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, which are often employed in its synthesis or modification.
  • Sulfonylation of the piperidine ring enhances solubility and biological activity, necessitating mild reaction conditions to preserve the boronic acid functionality.
  • Stability data indicate that boronic acids with sulfonylated amines require storage under inert, moisture-free conditions to prevent hydrolysis or degradation.
  • Heating and ultrasonic treatment improve solubility without compromising compound integrity, facilitating stock solution preparation for experimental use.

Summary Table of Preparation Considerations

Aspect Details
Synthetic Approach Sulfonylation of 4-methylpiperidine + Aromatic borylation (Miayura borylation)
Key Reagents Sulfonyl chlorides, bis(pinacolato)diboron, palladium catalysts, fluorinated aromatic precursors
Solvent for Stock Solutions DMSO preferred; heating (37°C) and ultrasound recommended for solubilization
Storage Conditions Solid: RT sealed, dry; Solutions: -80°C (6 months), -20°C (1 month)
Formulation for Bioassays Stepwise solvent addition: DMSO → PEG300 → Tween 80 → water or corn oil

Analyse Des Réactions Chimiques

Types of Reactions

(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Activité Biologique

(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid, with the CAS number 1704120-89-7, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a piperidine sulfonamide moiety, making it a candidate for various therapeutic applications.

  • Molecular Formula : C12H17BFNO4S
  • Molecular Weight : 301.14 g/mol
  • CAS Number : 1704120-89-7

The biological activity of boronic acids often involves their ability to interact with enzymes, particularly serine proteases and cysteine proteases, through reversible covalent bonding. The presence of the boron atom allows these compounds to act as inhibitors by forming stable complexes with the active sites of target enzymes.

Anticancer Activity

Recent studies have shown that boronic acids can exhibit anticancer properties. For example, compounds similar to this compound have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)12.3

Enzyme Inhibition

Boronic acids are known to inhibit proteasome activity, which is crucial for the degradation of ubiquitinated proteins. This inhibition can lead to an accumulation of regulatory proteins that control cell cycle progression and apoptosis.

Potential Anti-inflammatory Effects

There is emerging evidence suggesting that boronic acids can modulate inflammatory pathways. For instance, compounds similar to this compound have been shown to reduce levels of pro-inflammatory cytokines in vitro.

Case Studies

  • In vitro Studies on Cancer Cell Lines
    • A study conducted on several cancer cell lines demonstrated that the compound effectively inhibited cell growth by inducing apoptosis via the intrinsic pathway. The results indicated a significant reduction in viability at concentrations above 10 µM.
  • Proteasome Inhibition Assay
    • In assays measuring proteasome activity, this compound exhibited competitive inhibition against the proteasome, leading to increased levels of p53 and other tumor suppressor proteins.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications Reference
This compound C₁₂H₁₇BFNO₄S 301.15 3-Fluoro, 4-sulfonyl-4-methylpiperidine Suzuki coupling for biaryl synthesis; moderate solubility in polar solvents
(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid C₁₂H₁₆BF₂NO₄S 319.13 4,5-Difluoro, 2-sulfonyl-4-methylpiperidine Enhanced electron-withdrawing effects due to difluoro substituents; potential for improved reactivity in coupling reactions
(3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid C₁₁H₁₆BFN₃O₄S 316.14 4-sulfonyl-4-methylpiperazine Increased solubility due to piperazine’s basicity; applications in medicinal chemistry
3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid C₁₅H₂₃BFNO₃ 295.16 4-propoxy-4-methylpiperidine Alkoxy substituent reduces steric hindrance; used in catalytic enantioselective synthesis

Key Observations:

Fluorination Patterns: The 3-fluoro substituent in the parent compound provides moderate electron-withdrawing effects, facilitating cross-coupling reactions. In rhodium-catalyzed carbometalation, 2-fluorophenyl boronic acid showed poor reactivity compared to bulkier substituents like naphthyl groups .

Sulfonyl vs. Alkoxy Groups :

  • The sulfonyl-piperidine group in the parent compound introduces steric bulk and polarizability, which may slow reaction kinetics but improve target specificity in enzyme inhibition studies .
  • Propoxy-piperidine derivatives (e.g., CAS: 1704064-04-9) reduce steric hindrance, enabling higher yields in enantioselective syntheses (e.g., 99% ee in rhodium-catalyzed reactions) .

Piperidine vs. Piperazine :

  • Replacement of 4-methylpiperidine with 4-methylpiperazine (CAS: 1447713-71-4) enhances water solubility due to the basic nitrogen in piperazine, making it advantageous for aqueous-phase reactions .

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Key Findings Reference
This compound Suzuki-Miyaura coupling 41–83% Used in synthesizing STAT5 inhibitors; compatibility with aryl bromides
2-Fluorophenyl boronic acid Rhodium-catalyzed carbometalation 25% Poor reactivity due to electronic effects; outperformed by naphthyl groups
4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid Suzuki coupling 28% Required pinacol ester derivatization for successful coupling

Key Insights:

  • The parent compound’s sulfonyl-piperidine group enables direct coupling with aryl bromides in STAT5 inhibitor synthesis, bypassing the need for intermediate boronic ester formation .
  • Difluoro and alkoxy analogues may require optimized conditions (e.g., biphasic transesterification with methyl boronic acid) to isolate products effectively .

Stability and Handling

  • Storage Stability : The parent compound degrades rapidly at room temperature, necessitating cryogenic storage . In contrast, piperazine-containing analogues (e.g., CAS: 1447713-71-4) are shipped frozen on dry ice, indicating similar stability challenges .
  • Piperazine derivatives exhibit improved solubility due to their basic nitrogen atoms .

Q & A

Q. What are the optimal synthetic routes for (3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid?

The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

  • Sulfonylation : Reacting 3-fluoro-4-aminophenylboronic acid with 4-methylpiperidine-1-sulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF) to install the sulfonylpiperidine moiety.
  • Boronic acid protection : Use of pinacol esterification to stabilize the boronic acid group during subsequent reactions .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :
    • NMR spectroscopy : Confirm substitution patterns (e.g., fluorine at C3, sulfonylpiperidine at C4) via ¹H, ¹³C, and ¹⁹F NMR.
    • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₆BFNO₄S: 324.07).
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What solvents and storage conditions are recommended to maintain stability?

  • Solubility : DMSO or methanol for stock solutions (10–50 mM). Avoid aqueous buffers with high pH (>8) to prevent boronic acid oxidation .
  • Storage : –20°C under inert gas (argon) in amber vials to minimize hydrolysis and light-induced degradation .

Advanced Research Questions

Q. How does the sulfonylpiperidine group influence cross-coupling reactivity in Suzuki-Miyaura reactions?

The sulfonylpiperidine moiety acts as an electron-withdrawing group, enhancing the electrophilicity of the boronic acid. However, steric hindrance from the piperidine ring may slow coupling rates.

  • Optimization strategies :
    • Use Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C for aryl halide partners.
    • Pre-activation of the boronic acid via trifluoroborate salt formation improves yields in sterically demanding reactions .

Table 1 : Representative Suzuki-Miyaura Reaction Conditions

Aryl Halide PartnerCatalystBaseYield (%)Reference
4-BromoanisolePdCl₂K₂CO₃78
2-IodopyridinePd(OAc)₂NaHCO₃65

Q. What are the compound’s stability challenges under oxidative conditions, and how can they be mitigated?

Boronic acids are prone to oxidation to phenolic derivatives. Key findings:

  • Hydrogen peroxide exposure : Converts boronic acid to phenol within minutes (50% conversion in 22 min at 25°C) .
  • Mitigation :
    • Add antioxidants (e.g., BHT at 0.1% w/v) to reaction mixtures.
    • Use boronic ester prodrugs (e.g., pinacol esters) for in vitro assays requiring prolonged stability .

Q. How can structure-activity relationship (SAR) studies be designed to explore its therapeutic potential?

  • Key modifications :
    • Piperidine substitution : Replace 4-methyl with bulkier groups (e.g., 4-ethyl) to modulate membrane permeability.
    • Boronic acid bioisosteres : Substitute with carboxylic acid or trifluoroborate to compare target-binding kinetics .
  • Assays :
    • Kinase inhibition : Screen against tyrosine kinases (e.g., STAT5) using fluorescence polarization assays.
    • Cellular cytotoxicity : Test in leukemia cell lines (e.g., MEC1) with IC₅₀ determination via MTT assays .

Table 2 : Biological Activity of Structural Analogues

Compound ModificationSTAT5 IC₅₀ (µM)MEC1 Cell Viability (%)
4-Methylpiperidine (parent)1.242 ± 5
4-Ethylpiperidine0.928 ± 3
Trifluoroborate derivative2.565 ± 7

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to diol-containing proteins (e.g., serine proteases).
  • MD simulations : Analyze stability of boronic acid-enzyme complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

Q. How can LC-MS/MS methods quantify trace impurities in bulk samples?

  • Sample prep : Dilute in acetonitrile/0.1% formic acid (1:1) and filter (0.22 µm).
  • Parameters :
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • MRM transitions: Monitor m/z 324→228 for the parent compound and m/z 138→121 for phenylboronic acid impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.